molecular formula C18H15NO B11549789 1-((m-Tolylimino)methyl)naphthalen-2-ol CAS No. 20772-80-9

1-((m-Tolylimino)methyl)naphthalen-2-ol

Cat. No.: B11549789
CAS No.: 20772-80-9
M. Wt: 261.3 g/mol
InChI Key: KPOSMMCBBUZMRX-UHFFFAOYSA-N
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Description

1-((m-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound derived from the condensation of m-toluidine and 2-hydroxy-1-naphthaldehyde Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((m-Tolylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between m-toluidine and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-((m-Tolylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((m-Tolylimino)methyl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((m-Tolylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine nitrogen and hydroxyl oxygen atoms act as coordination sites for metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-((m-Tolylimino)methyl)naphthalen-2-ol is unique due to its specific combination of the naphthalene ring and the m-tolyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

20772-80-9

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-[(3-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO/c1-13-5-4-7-15(11-13)19-12-17-16-8-3-2-6-14(16)9-10-18(17)20/h2-12,20H,1H3

InChI Key

KPOSMMCBBUZMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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